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Compound of Interest

Compound Name:

Dimethyl 2-

(bis(methylthio)methylene)malonat

e

CAS No.: 19607-08-0

Cat. No.: B009244 Get Quote

Abstract & Introduction
Dimethyl 2-(bis(methylthio)methylene)malonate (CAS: 6148-29-4) is a versatile,

polyfunctional electrophile belonging to the class of

-oxo ketene dithioacetals.[1] Structurally, it features a "push-pull" alkene system where the
electron-donating methylthio groups and electron-withdrawing ester groups create a polarized
double bond highly susceptible to nucleophilic attack.[1]

This guide details the specific protocols for transforming this reagent into high-value

heterocyclic scaffolds, specifically pyrazoles, pyrimidines, and benzo-fused systems.[2] These

transformations are pivotal in the synthesis of pharmaceutical intermediates, particularly for

kinase inhibitors and anti-inflammatory agents.[2]
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Property Specification

IUPAC Name Dimethyl 2-(bis(methylthio)methylene)malonate

Molecular Formula C₈H₁₂O₄S₂

Molecular Weight 236.31 g/mol

Appearance White to pale yellow crystalline solid

Melting Point 60–62 °C

Reactivity Class Michael Acceptor / Vinylogous Ester

Key Mechanism
Nucleophilic Vinylic Substitution (

)

Mechanistic Insight: The Pathway
The reactivity is governed by the addition-elimination mechanism (

).[1] A nucleophile attacks the

-carbon, generating a stabilized carbanion intermediate.[2][1] Subsequent elimination of a
methanethiol (MeSH) molecule restores the double bond, yielding a substituted enamine or
vinyl sulfide.
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Figure 1: Divergent synthesis pathways from the parent ketene dithioacetal to distinct

heterocyclic classes.[2][1]

Experimental Protocols
Protocol A: Synthesis of Pyrazoles
This reaction utilizes hydrazine to displace one methylthio group and cyclize onto the adjacent

ester function.

Target Compound: Methyl 3-(methylthio)-5-oxo-2,5-dihydro-1H-pyrazole-4-carboxylate.[1]

Reagents:

Dimethyl 2-(bis(methylthio)methylene)malonate (1.0 equiv)[1]

Hydrazine hydrate (1.1 equiv)[1]

Ethanol (Absolute)[1]

Procedure:

Dissolution: Dissolve 2.36 g (10 mmol) of the starting malonate in 20 mL of absolute ethanol

in a round-bottom flask.

Addition: Add hydrazine hydrate (0.55 g, 11 mmol) dropwise at room temperature. A slight

exotherm may be observed.[1]

Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (Ethyl

Acetate/Hexane 1:1).[1] The starting material spot (

) should disappear, replaced by a more polar spot.

Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a

white solid.

Isolation: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

Yield: Typical yields are 75–85%.[1][3]
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Critical Note: The remaining methylthio group at position 3 is active and can be further

displaced by secondary amines to generate 3-aminopyrazoles.[1]

Protocol B: Synthesis of Pyrimidines
Reaction with binucleophiles like guanidine or amidines yields highly functionalized

pyrimidines.[1] This protocol uses guanidine nitrate.[1]

Target Compound: Methyl 2-amino-4-hydroxy-6-(methylthio)pyrimidine-5-carboxylate.[1]

Reagents:

Dimethyl 2-(bis(methylthio)methylene)malonate (1.0 equiv)[1]

Guanidine Nitrate (1.1 equiv)[1]

Sodium Methoxide (NaOMe) (1.1 equiv)[1]

Methanol (Dry)[1]

Procedure:

Base Preparation: In a dry flask, dissolve sodium metal (0.25 g, 11 mmol) in dry methanol

(20 mL) to generate NaOMe in situ (or use commercial solution).

Free Base Formation: Add guanidine nitrate (1.34 g, 11 mmol) to the NaOMe solution and

stir for 10 minutes to release the free guanidine base.

Reaction: Add the malonate substrate (2.36 g, 10 mmol) in one portion.

Reflux: Reflux the mixture for 6–8 hours. Evolution of methanethiol (rotten cabbage odor)

confirms the reaction progress (Use a bleach trap).[1]

Quench: Evaporate the solvent under reduced pressure. Dissolve the residue in minimal

water (10 mL).[1]

Neutralization: Acidify carefully with 1N HCl to pH 4–5. The pyrimidine will precipitate.

Purification: Recrystallize from DMF/Ethanol.
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Protocol C: Synthesis of Enaminoesters (Quinolone
Precursors)
Mono-displacement with anilines provides precursors for thermal cyclization into quinolines

(Gould-Jacobs type reaction).[1]

Reagents:

Dimethyl 2-(bis(methylthio)methylene)malonate (1.0 equiv)[1]

Aniline derivative (1.0 equiv)[1]

Solvent: Ethanol or Toluene[2][1][3]

Procedure:

Mix the malonate (10 mmol) and the aniline (10 mmol) in ethanol (30 mL).

Reflux for 2–4 hours.

Cool to precipitate the mono-displaced product: Dimethyl 2-((arylamino)

(methylthio)methylene)malonate.

Cyclization (Step 2): Heat the isolated intermediate in diphenyl ether at 250 °C to cyclize into

the 4-hydroxyquinoline scaffold.
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Issue Probable Cause Solution

Low Yield (Pyrazole) Bis-displacement of SMe

Reduce hydrazine equivalents

to 1.0; lower temperature to 60

°C.

Odor Complaints Release of MeSH

Vent reaction through a bleach

(NaOCl) scrubber to oxidize

methanethiol.

Incomplete Reaction Steric hindrance

If using bulky amines, switch

solvent to DMF and increase

temp to 100 °C.

Product is Oily Impurities

Triturate the crude oil with cold

diethyl ether to induce

crystallization.[2]

Mechanistic Visualization
DOT Diagram 2: Detailed Mechanism of Pyrimidine Formation
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Figure 2: Step-wise mechanism for the condensation of guanidine with the dithioacetal

substrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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